

# physicochemical properties of 2-(3-Fluorophenyl)thiophene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(3-Fluorophenyl)thiophene

Cat. No.: B1344226

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-(3-Fluorophenyl)thiophene**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-(3-Fluorophenyl)thiophene**, with the CAS Number 58861-49-7, is a heterocyclic aromatic compound.[1][2] Its structure, featuring a thiophene ring substituted with a fluorophenyl group, makes it a valuable building block in medicinal chemistry and materials science. Thiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] This document provides a comprehensive overview of the known physicochemical properties of **2-(3-Fluorophenyl)thiophene**, detailed experimental protocols for their determination, and relevant biological context for drug development professionals.

## Physicochemical Properties

The key physicochemical properties of **2-(3-Fluorophenyl)thiophene** are summarized in the table below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property          | Value                                                  | Source(s)           |
|-------------------|--------------------------------------------------------|---------------------|
| Molecular Formula | $C_{10}H_7FS$                                          | <a href="#">[2]</a> |
| Molecular Weight  | 178.23 g/mol                                           | <a href="#">[7]</a> |
| Physical Form     | Liquid                                                 |                     |
| Boiling Point     | $256.3 \pm 15.0 \text{ } ^\circ\text{C}$ (at 760 mmHg) | <a href="#">[7]</a> |
| Melting Point     | Data not available                                     |                     |
| Density           | Data not available                                     |                     |
| logP (calculated) | ~4.3 (for related bromo-derivative)                    | <a href="#">[8]</a> |
| pKa               | Not applicable in aqueous media                        |                     |
| Purity            | $\geq 95\%$ (commercially available)                   | <a href="#">[1]</a> |

## Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like **2-(3-Fluorophenyl)thiophene** are provided below.

### Determination of Boiling Point (Micro Method)

The boiling point is a fundamental physical property that indicates purity. The capillary method is suitable for small sample quantities.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Apparatus:

- Thiele tube or melting point apparatus
- Thermometer (-10 to 300 °C range)
- Small test tube (e.g., Durham tube)

- Capillary tube (sealed at one end)
- Heating oil (e.g., paraffin or silicone oil)
- Heating source (e.g., Bunsen burner or hot plate)

Procedure:

- Add a few milliliters of the liquid sample, **2-(3-Fluorophenyl)thiophene**, into the small test tube.
- Place the capillary tube, with its sealed end facing up, into the liquid.
- Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
- Place the assembly into the Thiele tube containing the heating oil. The top of the sample should be below the oil level.
- Gently heat the side arm of the Thiele tube.<sup>[9]</sup> Convection currents will ensure uniform heat distribution.
- Observe the capillary tube. As the temperature rises, trapped air will bubble out.
- When a continuous and rapid stream of bubbles emerges from the capillary's open end, stop heating.
- The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.<sup>[9]</sup> Record this temperature.

## Determination of Solubility (Qualitative)

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.

Apparatus:

- Small test tubes

- Graduated pipettes
- Vortex mixer

Solvents:

- Deionized Water
- 5% Sodium Hydroxide (NaOH) solution
- 5% Hydrochloric Acid (HCl) solution
- An organic solvent (e.g., Diethyl Ether or Hexane)

Procedure:

- Place approximately 0.1 mL of **2-(3-Fluorophenyl)thiophene** into four separate, labeled test tubes.[\[14\]](#)
- To the first tube, add 3 mL of deionized water in portions, shaking vigorously after each addition.[\[14\]](#) Observe if the compound dissolves.
- If insoluble in water, proceed to test its solubility in 5% NaOH and 5% HCl using the same method.[\[14\]](#)
- In the final test tube, test the solubility in an organic solvent like diethyl ether.
- Record the compound as "soluble" (forms a homogeneous solution), "partially soluble," or "insoluble" (forms two distinct phases) for each solvent.[\[15\]](#) Based on its nonpolar structure, **2-(3-Fluorophenyl)thiophene** is expected to be insoluble in water but soluble in nonpolar organic solvents.

## Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability and bioavailability. The shake-flask method is the gold standard for experimental determination.[\[16\]](#)

**Apparatus:**

- Separatory funnel or glass vials with screw caps
- Mechanical shaker
- Centrifuge
- UV-Vis Spectrophotometer or HPLC system for concentration analysis

**Procedure:**

- Prepare solutions of 1-octanol and water (or a suitable buffer like PBS, pH 7.4) and pre-saturate them by mixing them together for 24 hours and then separating the layers.[17]
- Dissolve a precisely weighed amount of **2-(3-Fluorophenyl)thiophene** in the pre-saturated 1-octanol.
- Add a known volume of the pre-saturated aqueous phase to create a specific volume ratio (e.g., 1:1 or 1:2).
- Agitate the mixture in a mechanical shaker at a constant temperature until equilibrium is reached (typically for several hours).
- Separate the two phases by centrifugation.
- Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC).[17]
- Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of P.

## Determination of Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base. For **2-(3-Fluorophenyl)thiophene**, the thiophene ring is extremely weakly acidic, and the molecule lacks common ionizable

functional groups. Therefore, a measurable pKa in the standard aqueous pH range (1-13) is not expected. The following protocol is for compounds with ionizable groups.

#### Apparatus:

- Potentiometer with a calibrated pH electrode
- Magnetic stirrer and stir bar
- Burette
- Beaker

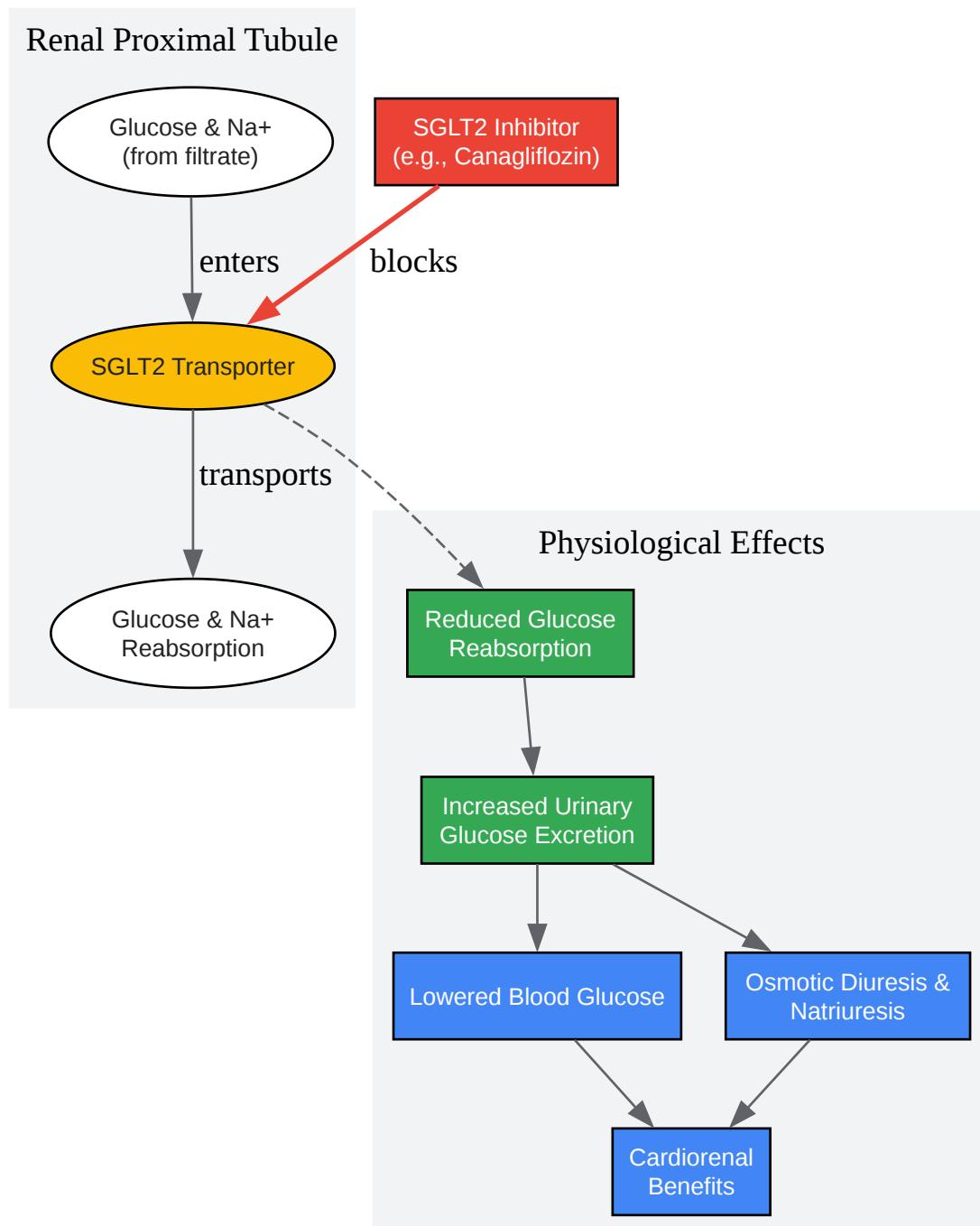
#### Procedure (Potentiometric Titration):

- Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[\[18\]](#)
- Dissolve a known amount of the compound in a solvent (e.g., water or a water-cosolvent mixture).
- Place the solution in a beaker on a magnetic stirrer and immerse the pH electrode.
- Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound or 0.1 M HCl for a basic compound).[\[19\]](#)
- Record the pH after each addition of the titrant, allowing the reading to stabilize.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[\[19\]](#)[\[20\]](#)

## Logical & Biological Context

## Workflow for Physicochemical Characterization

The systematic determination of physicochemical properties is a critical first step in the evaluation of any new chemical entity. The following diagram illustrates a logical workflow for this process.


[Click to download full resolution via product page](#)

## Physicochemical Property Determination Workflow

## Biological Relevance: SGLT2 Inhibition Pathway

While **2-(3-Fluorophenyl)thiophene** itself may not have direct biological activity, its structural isomer, 2-(4-Fluorophenyl)thiophene, is a known intermediate in the synthesis of Canagliflozin, a potent Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are a class of drugs used to treat type 2 diabetes with proven cardiorenal benefits.[21][22][23] Understanding the pathway they target is crucial for professionals in drug development.

The SGLT2 transporter is primarily located in the proximal convoluted tubule of the kidney and is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the bloodstream.[23]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-(3-Fluorophenyl)thiophene | CymitQuimica [cymitquimica.com]
- 2. 2-(3-FLUOROPHENYL)THIOPHENE | CAS 58861-49-7 [matrix-fine-chemicals.com]
- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Thiophene, 2-(3-fluorophenyl)- | 58861-49-7 [amp.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. phillysim.org [phillysim.org]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. chem.ws [chem.ws]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]
- 22. ahajournals.org [ahajournals.org]
- 23. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical properties of 2-(3-Fluorophenyl)thiophene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344226#physicochemical-properties-of-2-3-fluorophenyl-thiophene]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)